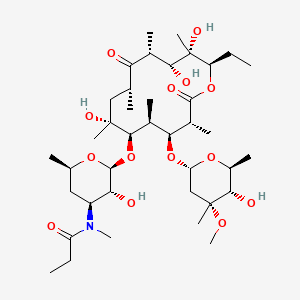
3-(2,6-Difluorophenyl)azetidin-3-ol
Descripción general
Descripción
“3-(2,6-Difluorophenyl)azetidin-3-ol” is a chemical compound with the CAS Number: 2378506-51-3 . It has a molecular weight of 299.2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2,6-difluorophenyl)azetidin-3-ol 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C9H9F2NO.C2HF3O2/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9;3-2(4,5)1(6)7/h1-3,12-13H,4-5H2; (H,6,7) .Physical And Chemical Properties Analysis
The compound “3-(2,6-Difluorophenyl)azetidin-3-ol” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Transformation in Drug Research
Cyclic β-amino acids, including structures related to 3-(2,6-Difluorophenyl)azetidin-3-ol, have significantly impacted drug research, showing relevance due to their biological properties. Synthetic methodologies employing metathesis reactions have been developed for the preparation and functionalization of these compounds, leading to new molecular entities in synthetic and medicinal chemistry. Such approaches provide selective and stereocontrolled routes to cyclic β-amino acids and their derivatives, demonstrating versatility and efficiency for potential therapeutic applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Antioxidant Activity and Analytical Methods
The study of antioxidants, where compounds like 3-(2,6-Difluorophenyl)azetidin-3-ol might show activity, is crucial across various fields including medicine and pharmacy. Analytical methods for determining antioxidant activity, such as ORAC, HORAC, TRAP, and TOSC tests, highlight the significance of understanding the antioxidant capacity of chemical compounds. These methods, based on spectrophotometry, are essential for analyzing the antioxidant capacity in complex samples, providing insights into potential therapeutic benefits (Munteanu & Apetrei, 2021).
Microbial Degradation and Environmental Impact
Research on the environmental biodegradability of polyfluoroalkyl chemicals, which include structures similar to 3-(2,6-Difluorophenyl)azetidin-3-ol, is vital for evaluating their fate and effects in the environment. Studies focus on microbial degradation pathways, half-lives, and the potential formation of perfluoroalkyl acids, underlining the importance of understanding chemical persistence and transformation in environmental contexts (Liu & Avendaño, 2013).
Cardiovascular Activity of Indole Derivatives
The cardiovascular activity of compounds incorporating azetidinone moieties, closely related to 3-(2,6-Difluorophenyl)azetidin-3-ol, has been explored in various studies. These investigations have identified several compounds with potential peripheral actions on blood pressure, heart rate, and other cardiovascular parameters, highlighting the therapeutic possibilities of such structures in cardiovascular disease treatment (Singh, Aggarwal, & Singh, 2014).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(2,6-difluorophenyl)azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-2-1-3-7(11)8(6)9(13)4-12-5-9/h1-3,12-13H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYLGDHJUQGCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=C(C=CC=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3aR,8aR)-2,2-Dimethyl-4,4,6,8,8-pentaphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B3322553.png)



![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline](/img/structure/B3322575.png)


